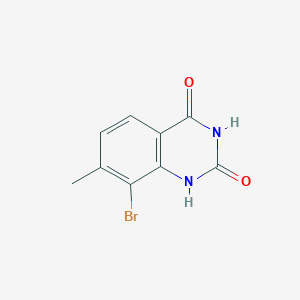
8-Bromo-7-methylquinazoline-2,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-7-methylquinazoline-2,4-diol is a derivative of quinazoline, a nitrogen-containing heterocyclic compound Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-methylquinazoline-2,4-diol typically involves the bromination of 7-methylquinazoline-2,4-diol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the desired compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Bromo-7-methylquinazoline-2,4-diol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Quinazoline-2,4-dione derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Applications De Recherche Scientifique
8-Bromo-7-methylquinazoline-2,4-diol has diverse applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 8-Bromo-7-methylquinazoline-2,4-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and methyl groups enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved .
Comparaison Avec Des Composés Similaires
7-Methylquinazoline-2,4-diol: Lacks the bromine atom, resulting in different chemical and biological properties.
8-Chloro-7-methylquinazoline-2,4-diol: Similar structure but with chlorine instead of bromine, leading to variations in reactivity and biological activity.
8-Bromoquinazoline-2,4-diol: Lacks the methyl group, affecting its overall properties.
Uniqueness: 8-Bromo-7-methylquinazoline-2,4-diol is unique due to the combined presence of bromine and methyl groups, which confer distinct chemical reactivity and enhanced biological activities compared to its analogs .
Activité Biologique
8-Bromo-7-methylquinazoline-2,4-diol is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer progression. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in different cancer models, and structure-activity relationships (SAR).
This compound primarily acts as an inhibitor of the epidermal growth factor receptor (EGFR) and other tyrosine kinases. These kinases play crucial roles in cellular signaling pathways that regulate cell proliferation and survival. The inhibition of these pathways can lead to reduced tumor growth and increased apoptosis in cancer cells.
Key Features:
- Inhibition of EGFR : The compound has been shown to exhibit significant inhibitory activity against EGFR with an IC50 value indicating its potency.
- Kinase Selectivity : It selectively targets specific kinases, which is critical for minimizing off-target effects and enhancing therapeutic efficacy.
Biological Activity Data
The biological activities of this compound have been evaluated in various studies. Below is a summary table illustrating its effectiveness against different cancer cell lines:
Structure-Activity Relationship (SAR)
The SAR studies indicate that specific substitutions on the quinazoline ring enhance biological activity. For instance:
- Bromo Substitution : The presence of a bromo group at the 3-position significantly increases EGFR inhibitory activity.
- Electron-Withdrawing Groups : Compounds with electron-withdrawing groups at the aniline ring exhibit enhanced antiproliferative effects.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Study on A431 Cell Line : In vitro experiments demonstrated that treatment with this compound resulted in a marked decrease in cell viability at concentrations as low as 0.12 µM, correlating with reduced EGFR autophosphorylation levels.
- MCF-7 Breast Cancer Model : This compound showed significant cytotoxicity with an IC50 value of 0.19 µM, indicating its potential as a therapeutic agent against breast cancer through targeted inhibition of EGFR pathways.
- Hep G2 Liver Cancer Study : The compound displayed an IC50 value of 0.28 µM against Hep G2 cells, suggesting its role as a multi-target kinase inhibitor that could be beneficial for liver cancer treatments.
Propriétés
Formule moléculaire |
C9H7BrN2O2 |
|---|---|
Poids moléculaire |
255.07 g/mol |
Nom IUPAC |
8-bromo-7-methyl-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C9H7BrN2O2/c1-4-2-3-5-7(6(4)10)11-9(14)12-8(5)13/h2-3H,1H3,(H2,11,12,13,14) |
Clé InChI |
LIERAYXIBXETOU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C1)C(=O)NC(=O)N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















